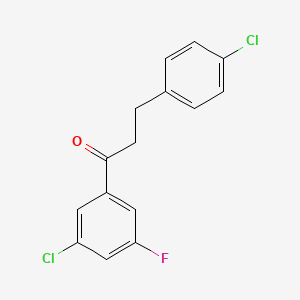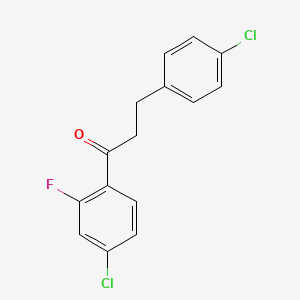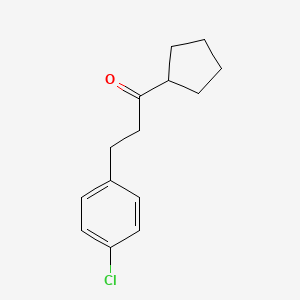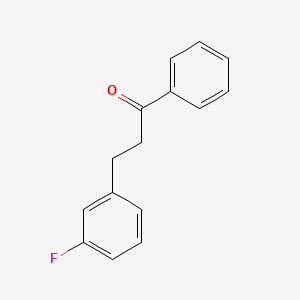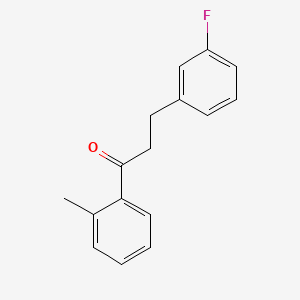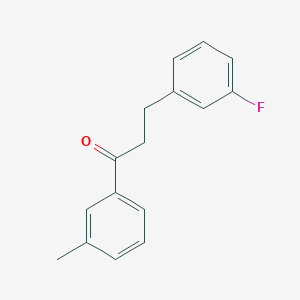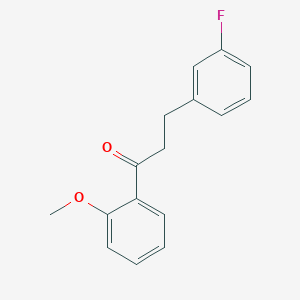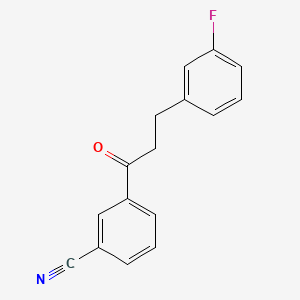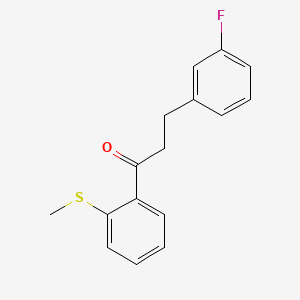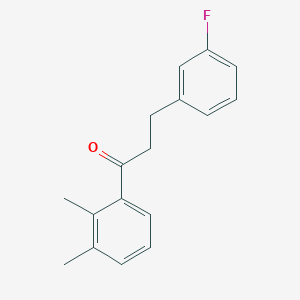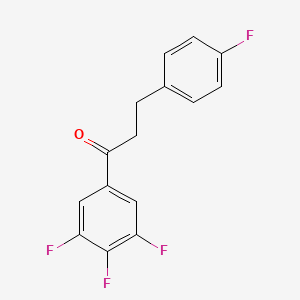
3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-3,4',5'-trifluoropropiophenone (3FP3F) is an organic compound belonging to the class of trifluoropropiophenones. It is a colorless, crystalline solid with a melting point of 74-76 °C. 3FP3F is a versatile compound that has been used in a variety of applications, including organic synthesis, drug discovery and development, and materials science.
Applications De Recherche Scientifique
1. Polymer Synthesis and Characterization
3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone is utilized in the synthesis of various high-performance polymers. For instance, it is used in the synthesis of hyperbranched poly(arylene ether)s, which exhibit excellent thermal stability and higher glass transition temperatures than their linear analogs, making them suitable for high-temperature applications (Banerjee et al., 2009). Similarly, novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety have been synthesized, showing outstanding thermal stability and solubility in various organic solvents (Liaw et al., 2007).
2. Optical and Dielectric Properties in Polymers
The compound is also important in modifying the optical and dielectric properties of polymers. For example, fluorinated polyimides synthesized with related compounds show promising applications in optics due to their light color, high thermal stability, and desirable dielectric constants (Jang et al., 2007). Additionally, polymers with high glass-transition temperatures and solubility, derived from this compound, show potential for applications in optical materials due to their transparency and high thermal stability (Huang et al., 2007).
3. Electrochemical Applications
In the realm of electrochemistry, copolymers synthesized from 3-(4-fluorophenyl)thiophene, which is structurally similar, exhibit good electrochemical behaviors and high conductivity, suggesting their suitability for various electronic applications (Wei et al., 2006).
4. Antipathogenic Activity
Compounds related to 3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone have shown potential in the development of antimicrobial agents. For instance, certain derivatives demonstrate significant anti-pathogenic activity, particularly against bacteria known for biofilm formation, highlighting their potential in addressing microbial resistance (Limban et al., 2011).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSRXUHXVLBDLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644604 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898768-82-6 |
Source


|
| Record name | 1-Propanone, 3-(4-fluorophenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

